2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide
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Overview
Description
2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzylamine with 3-bromothiophene-2-carboxylic acid, followed by the introduction of a cyano group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-amino-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group can act as an electrophile, while the methoxyphenyl and thiophene groups can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-methoxyphenyl)-3-(furan-2-yl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
2-cyano-N-(2-methoxyphenyl)-3-(pyridin-2-yl)propanamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-thiophen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-8,11H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVNTHHGLNUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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